tert-butyl N-[3-[(1-ethylpyrazol-4-yl)-(2-methylpropyl)amino]-3-oxopropyl]carbamate
Description
tert-butyl N-[3-[(1-ethylpyrazol-4-yl)-(2-methylpropyl)amino]-3-oxopropyl]carbamate: is a complex organic compound that features a tert-butyl group, a pyrazole ring, and a carbamate moiety
Properties
IUPAC Name |
tert-butyl N-[3-[(1-ethylpyrazol-4-yl)-(2-methylpropyl)amino]-3-oxopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O3/c1-7-20-12-14(10-19-20)21(11-13(2)3)15(22)8-9-18-16(23)24-17(4,5)6/h10,12-13H,7-9,11H2,1-6H3,(H,18,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOSLMJTOUSGMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)N(CC(C)C)C(=O)CCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-[(1-ethylpyrazol-4-yl)-(2-methylpropyl)amino]-3-oxopropyl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One reported method starts with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps . The overall yield of this synthetic route is approximately 59.5% .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[3-[(1-ethylpyrazol-4-yl)-(2-methylpropyl)amino]-3-oxopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[3-[(1-ethylpyrazol-4-yl)-(2-methylpropyl)amino]-3-oxopropyl]carbamate is used as an intermediate in the synthesis of more complex molecules .
Biology and Medicine: For example, it is an important intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic .
Industry: In the industrial sector, the compound can be used in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-[(1-ethylpyrazol-4-yl)-(2-methylpropyl)amino]-3-oxopropyl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
- tert-butyl N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness: tert-butyl N-[3-[(1-ethylpyrazol-4-yl)-(2-methylpropyl)amino]-3-oxopropyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
